4-Isopropyl-3-methoxypicolinic acid
Description
4-Isopropyl-3-methoxypicolinic acid is a substituted picolinic acid derivative with a methoxy group at position 3 and an isopropyl group at position 4 of the pyridine ring. This compound is primarily recognized for its herbicidal activity, particularly against broadleaf weeds, with field trials demonstrating efficacy at application rates as low as 125–250 g/ha . Its structure combines lipophilic (isopropyl) and electron-donating (methoxy) substituents, which enhance its bioavailability and target-binding affinity in plants. Synthetically derived, it serves as a key intermediate in agrochemical research and development .
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-methoxy-4-propan-2-ylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)7-4-5-11-8(10(12)13)9(7)14-3/h4-6H,1-3H3,(H,12,13) |
InChI Key |
NGIYAZNOOFVEPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC=C1)C(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The herbicidal and physicochemical properties of 4-isopropyl-3-methoxypicolinic acid are influenced by its substituent pattern. Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison of Picolinic/Cinnamic Acid Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Herbicidal Efficacy (g/ha) | Source/Origin |
|---|---|---|---|---|---|
| This compound | 4-isopropyl, 3-methoxy | 195 | Herbicide | 125–250 | Synthetic |
| 3-Methoxy-4-methylpicolinic acid | 3-methoxy, 4-methyl | 167 | Herbicide | 500–1000 | Synthetic |
| 3-Hydroxy-4-methoxycinnamic acid | 3-hydroxy, 4-methoxy | 194 | Supplements, Cosmetics | N/A | Cinnamomum cassia |
| 4-Chloro-3-methoxypicolinic acid | 4-chloro, 3-methoxy | 187 | Herbicide, Plant growth | 300–600 | Synthetic |
| 5-Methoxy-6-methylpicolinic acid | 5-methoxy, 6-methyl | 167 | Plant growth regulation | N/A | Synthetic |
Key Findings:
Substituent Impact on Herbicidal Activity :
- The isopropyl group in this compound contributes to superior lipophilicity (predicted logP ~2.1) compared to smaller substituents like methyl (logP ~1.3), enhancing membrane permeability and residual activity in plants .
- Chlorine substitution (e.g., 4-chloro-3-methoxypicolinic acid) increases oxidative stability but reduces selectivity, requiring higher application rates (300–600 g/ha) to achieve comparable weed control .
Positional Effects: Methoxy groups at position 3 (as in this compound) improve binding to acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants. In contrast, methoxy groups at position 5 (e.g., 5-methoxy-6-methylpicolinic acid) shift functionality toward auxin-like plant growth regulation .
Natural vs. Synthetic Derivatives :
- 3-Hydroxy-4-methoxycinnamic acid , isolated from Cinnamomum cassia, shares a methoxy-aromatic backbone but lacks herbicidal properties. Instead, it is utilized in nutraceuticals and cosmetics due to antioxidant and anti-inflammatory effects .
Dose-Efficiency Relationships :
- This compound achieves weed suppression at 50% lower doses than methyl-substituted analogs (e.g., 3-methoxy-4-methylpicolinic acid), underscoring the importance of bulky alkyl groups in optimizing potency .
Research Implications and Industrial Relevance
The structural nuances of this compound make it a benchmark for developing next-generation herbicides. Its balanced lipophilicity and target specificity reduce environmental persistence risks compared to chlorinated derivatives. Ongoing research explores hybrid molecules combining its isopropyl-methoxy motif with sulfonylurea groups to further enhance ALS inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
